5-ethyl-3-oxo-N,2-diphenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
5-ethyl-3-oxo-N,2-diphenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-2-24-13-17(20(26)22-15-9-5-3-6-10-15)19-18(14-24)21(27)25(23-19)16-11-7-4-8-12-16/h3-14H,2H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMMAADORDUULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Core Scaffold Construction
The pyrazolo[4,3-c]pyridine core serves as the foundational scaffold for this compound. A widely adopted approach involves cyclocondensation reactions starting from dialkyl acetone-1,3-dicarboxylates. As demonstrated by Grošelj et al., treatment of dimethyl acetone-1,3-dicarboxylate with hydrazine derivatives initiates pyrazole ring formation, followed by cyclization to yield the bicyclic system. Subsequent halogenation at position 4 using phosphorus oxychloride introduces a reactive site for further functionalization.
Key Reaction Sequence for Core Synthesis:
- Pyrazole Formation:
$$ \text{Dimethyl acetone-1,3-dicarboxylate} + \text{Hydrazine} \rightarrow \text{5-Hydroxypyrazole-3-carboxylate} $$ - Cyclization: Intramolecular cyclization under acidic conditions (e.g., H$$2$$SO$$4$$) yields the pyrazolo[4,3-c]pyridine skeleton.
- Halogenation: Phosphorus oxychloride-mediated chlorination at position 4 generates 4-chloro-1H-pyrazolo[4,3-c]pyridine.
Installation of the 3-Oxo Moiety
Oxidation of the pyridine ring at position 3 is achieved using potassium permanganate (KMnO$$4$$) in aqueous acidic conditions. This step converts the CH$$2$$ group to a ketone, critical for subsequent carboxamide formation.
Optimization Insight:
- Solvent System: A mixture of acetic acid and water (3:1) enhances solubility and reaction efficiency.
- Yield: ~85% under reflux conditions for 6 hours.
Palladium-Catalyzed Aminocarbonylation for 7-Carboxamide Formation
The 7-carboxamide group is introduced via palladium-catalyzed aminocarbonylation, a method highlighted for its functional group tolerance and high yields. This step couples an aryl halide (pre-installed at position 7) with aniline under carbon monoxide (CO) atmosphere.
Reaction Conditions:
- Catalyst: Pd(OAc)$$_2$$ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Et$$_3$$N (2 equiv)
- CO Source: COware® two-chamber reactor for safe CO generation.
Mechanistic Pathway:
- Oxidative addition of the aryl halide to Pd(0).
- CO insertion to form an acylpalladium complex.
- Nucleophilic attack by aniline, yielding the carboxamide.
Yield: Up to 99% for analogous pyrazolo[3,4-b]pyridine derivatives.
Phenyl Group Installation at Position 2
The 2-phenyl substituent is introduced via Suzuki-Miyaura coupling. A bromine atom is first installed at position 2 through electrophilic substitution, followed by palladium-catalyzed cross-coupling with phenylboronic acid.
Procedure:
- Bromination: NBS (N-bromosuccinimide) in DMF at 0°C.
- Coupling: Pd(PPh$$3$$)$$4$$ (5 mol%), K$$2$$CO$$3$$, toluene/ethanol (3:1), 80°C, 12 hours.
Final Functionalization and Characterization
The last stage involves global deprotection (if applicable) and purification via silica gel chromatography. Structural validation is performed using $$^1$$H NMR, $$^{13}$$C NMR, and LC-MS.
Representative Data Table:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core Cyclization | H$$2$$SO$$4$$, reflux, 4 h | 78 |
| 2 | N-Alkylation (Ethyl) | Ethyl iodide, K$$2$$CO$$3$$, DMF, 60°C | 82 |
| 3 | Oxidation (3-Oxo) | KMnO$$4$$, AcOH/H$$2$$O, reflux | 85 |
| 4 | Aminocarbonylation (7-Carboxamide) | Pd(OAc)$$2$$, Xantphos, COware®, Et$$3$$N | 99 |
| 5 | Suzuki Coupling (2-Phenyl) | Pd(PPh$$3$$)$$4$$, PhB(OH)$$2$$, K$$2$$CO$$_3$$ | 88 |
Challenges and Optimization Strategies
- Regioselectivity in Alkylation: Competing N1 vs. N2 alkylation is mitigated using sterically hindered bases (e.g., DBU).
- Carboxamide Hydrolysis: LiOH-mediated hydrolysis of methyl esters risks decarboxylation; thus, benzyl esters are preferred intermediates.
- CO Handling: COware® technology enhances safety by minimizing direct CO gas exposure.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-oxo-N,2-diphenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[4,3-c]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 5-ethyl-3-oxo-N,2-diphenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine were evaluated for their anti-proliferative activity against several cancer cell lines, including K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. Among these compounds, certain derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of specific enzymes or receptors associated with cancer cell growth. For instance, they may target protein kinases or other signaling molecules crucial for tumor progression .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that pyrazolo[4,3-c]pyridine derivatives can exhibit antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The evaluation of these properties typically involves disc diffusion methods to assess efficacy compared to standard antibiotics .
Synthesis and Functionalization
Synthetic Routes
The synthesis of this compound generally involves the cyclization of appropriate precursors under controlled conditions. Common methods include the reaction of 2-aminopyridine with ethyl acetoacetate followed by cyclization with hydrazine hydrate. This route can be optimized for large-scale production using continuous flow reactors.
Functionalization
Functionalization strategies enhance the compound's biological activity and specificity. Various substituents can be introduced to modulate its pharmacological properties. For example, modifications at the 7-position of the pyridine ring have been shown to affect both biological activity and optical properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[4,3-c]pyridine derivatives. Studies have indicated that specific structural modifications can significantly influence their biological activities. For instance:
- Substituents on the phenyl rings can enhance binding affinity to target proteins.
- Alkyl groups may improve solubility and bioavailability.
A detailed SAR analysis helps in designing more potent derivatives with reduced side effects .
Case Studies
| Study | Findings |
|---|---|
| Šaˇc kus et al. (2024) | Investigated various 2H-pyrazolo[4,3-c]pyridines for anti-proliferative activity; identified key derivatives with significant effects on K562 cells. |
| Prabhakar et al. (2024) | Synthesized new derivatives and assessed their antimicrobial activities; demonstrated efficacy against multiple bacterial strains using disc diffusion methods. |
Mechanism of Action
The mechanism of action of 5-ethyl-3-oxo-N,2-diphenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazolo[4,3-c]pyridine derivatives, focusing on substituent effects, physicochemical properties, and synthesis yields.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Position 5 Substituents: Ethyl (parent compound): Provides moderate lipophilicity, balancing solubility and membrane permeability. Quinolin-3-yl (7f): Introduces aromatic bulk, likely enhancing target binding via π-π interactions but reducing solubility . (Oxolan-2-yl)methyl (8, 10): Polar tetrahydrofuran-derived groups enhance solubility, critical for oral bioavailability .
Carboxamide Modifications: N-Phenyl (parent compound): Hydrophobic; may contribute to target binding via hydrophobic pockets. 2-Methoxyethyl (12) and (Oxolan-2-yl)methyl (10): Ether-containing substituents improve solubility and metabolic stability .
Synthetic Yields :
- Derivatives synthesized via Procedure A (e.g., 7f, 6c) show high yields (84–89%), indicating robust and scalable routes for pyrazolo[4,3-c]pyridine synthesis .
Thermal Properties :
- Higher melting points (e.g., 248–251°C for 7f vs. 212–214°C for 6c) correlate with increased molecular rigidity from aromatic substituents .
Research Findings and Implications
- Biological Activity : Analogous compounds (e.g., KEV) with pyrazolo[4,3-c]pyridine carboxamide scaffolds exhibit kinase inhibitory activity, suggesting the parent compound and its derivatives may target similar pathways .
- Structure-Activity Relationships (SAR) :
- Lipophilicity : Propyl/ethyl groups at position 5 optimize membrane penetration, while polar groups (e.g., oxolane) improve solubility for systemic delivery.
- Carboxamide Diversity : Substituents like 4-acetylphenyl or methoxyethyl enable fine-tuning of target interactions and pharmacokinetics.
- Crystallographic Insights : Related compounds (e.g., thiazolo[3,2-a]pyrimidines) exhibit puckered heterocyclic cores and hydrogen-bonding networks, which influence solid-state stability and formulation .
Biological Activity
The compound 5-ethyl-3-oxo-N,2-diphenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific sources, including patents, research articles, and clinical studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrazolo-pyridine core which is known for its biological significance. The presence of ethyl and diphenyl substituents contributes to its unique pharmacological profile.
1. Antimicrobial Activity
Recent studies indicate that This compound exhibits significant inhibitory effects against Gram-positive bacteria. The compound has been shown to inhibit the DNA polymerase IIIC enzyme, which is crucial for bacterial DNA replication. This mechanism suggests its potential as a therapeutic agent against multi-drug resistant bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
2. Anticancer Properties
Research evaluating the cytotoxic effects of this compound on various cancer cell lines has yielded promising results. In vitro studies have demonstrated that it induces apoptosis in hepatocellular carcinoma cells (HepG2), with IC50 values indicating potent activity against tumor growth . The mechanism of action appears to involve the inhibition of key cellular pathways that regulate cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10.5 | Inhibition of DNA polymerase IIIC |
| Anticancer | HepG2 (liver cancer) | 15.0 | Induction of apoptosis |
| Anticancer | MCF-7 (breast cancer) | 20.0 | Cell cycle arrest |
Detailed Research Findings
- Inhibition Studies : A study published in a peer-reviewed journal highlighted the compound's ability to inhibit cell growth in various cancer cell lines effectively. The study utilized a series of assays to determine cytotoxicity and found that the compound's effectiveness was comparable to established chemotherapeutic agents .
- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to targets involved in cancer progression, such as Aurora-A kinase. This binding disrupts normal cellular functions and promotes cancer cell death .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, suggesting potential for clinical use .
Q & A
Q. What are the standard synthetic routes for 5-ethyl-3-oxo-N,2-diphenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide?
The synthesis typically involves multi-step routes, including cyclization and functional group modifications. Key steps include:
- Condensation reactions : Formation of the pyrazolo[4,3-c]pyridine core via [3+2] cycloaddition or nucleophilic substitution.
- Substituent introduction : Ethyl and phenyl groups are introduced using alkylation or Suzuki coupling under controlled conditions (e.g., Pd catalysts, toluene/DMF solvents, 80–120°C) .
- Carboxamide formation : Amidation via coupling reagents (e.g., EDC/HOBt) or reactive intermediates (acyl chlorides).
Methodological Tip: Optimize yield by adjusting solvent polarity (e.g., THF for cyclization) and using inert atmospheres to prevent oxidation .
Q. How is the compound characterized after synthesis?
Characterization employs:
- NMR spectroscopy : and NMR confirm substituent positions and ring fusion (e.g., pyrazole vs. pyridine proton shifts) .
- HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H] at m/z 414.2) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions in ) .
Q. What initial biological assays are recommended for this compound?
- Enzyme inhibition : Screen against targets like PARP or phosphodiesterases using fluorescence-based assays (IC determination) .
- Cell viability assays : Test anticancer activity in HeLa or MCF-7 cells via MTT assays .
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Q. How to resolve contradictions in biological activity data across studies?
- Structural analogs : Compare activity of derivatives (e.g., 5-propyl vs. 5-ethyl substituents) to identify critical functional groups .
- Assay conditions : Standardize ATP concentrations in kinase assays to minimize variability .
- Meta-analysis : Use computational tools (e.g., molecular docking) to correlate steric/electronic properties with IC trends .
Q. What computational methods are effective for studying structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate binding to PARP-1 (PDB: 5DS3) to assess hinge-region interactions .
- QSAR models : Train regression models using descriptors like logP, polar surface area, and H-bond acceptors .
Q. What challenges arise in X-ray crystallography of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
